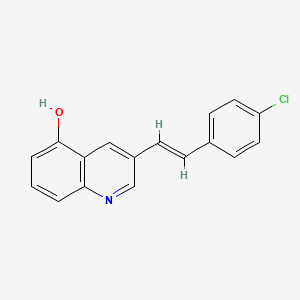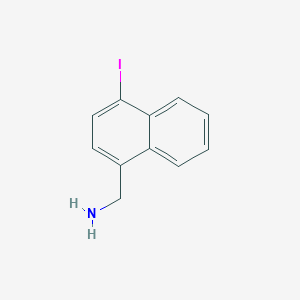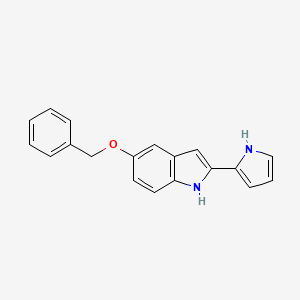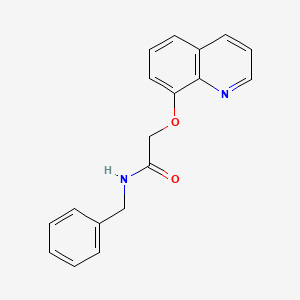
4-(2,6-Dichlorophenyl)-2-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6-Dichlorophenyl)-2-methylquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the dichlorophenyl group in this compound enhances its chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Dichlorophenyl)-2-methylquinoline typically involves the reaction of 2,6-dichloroaniline with 2-methylquinoline under specific conditions. One common method includes:
Starting Materials: 2,6-dichloroaniline and 2-methylquinoline.
Reaction Conditions: The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Procedure: The mixture is heated under reflux conditions for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
化学反应分析
Types of Reactions: 4-(2,6-Dichlorophenyl)-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding amine derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that can be performed on the quinoline ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Halogenated or nitrated quinolines.
科学研究应用
4-(2,6-Dichlorophenyl)-2-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of 4-(2,6-Dichlorophenyl)-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt DNA synthesis, thereby exerting its antimicrobial or anticancer effects.
相似化合物的比较
2-Methylquinoline: Lacks the dichlorophenyl group, resulting in different chemical reactivity and biological activity.
4-Phenylquinoline: Contains a phenyl group instead of a dichlorophenyl group, leading to variations in its chemical and biological properties.
Uniqueness: 4-(2,6-Dichlorophenyl)-2-methylquinoline is unique due to the presence of the dichlorophenyl group, which enhances its reactivity and potential biological activity compared to other quinoline derivatives. This structural feature makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C16H11Cl2N |
|---|---|
分子量 |
288.2 g/mol |
IUPAC 名称 |
4-(2,6-dichlorophenyl)-2-methylquinoline |
InChI |
InChI=1S/C16H11Cl2N/c1-10-9-12(11-5-2-3-8-15(11)19-10)16-13(17)6-4-7-14(16)18/h2-9H,1H3 |
InChI 键 |
KJZAAUTXNLJVPE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=C(C=CC=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



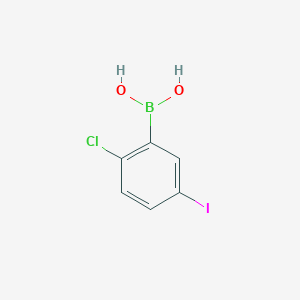

![tert-Butyl 9-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11839721.png)
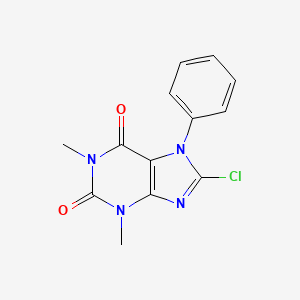
![Thieno[2,3-b]pyridine, 4-chloro-2-iodo-](/img/structure/B11839742.png)
![7-Bromo-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11839746.png)
